molecular formula C16H22N2O3S2 B1673999 3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione CAS No. 50655-20-4

3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione

Cat. No. B1673999
CAS RN: 50655-20-4
M. Wt: 354.5 g/mol
InChI Key: WXIJHVRXTHDGKV-UHFFFAOYSA-N
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Description

FR106969 is a platelet activating factor antagonist isolated from fungus. It is an anti-inflammatory agent.

Scientific Research Applications

Structural Analysis and Molecular Conformation

DKPs, including derivatives similar to the specified compound, have been studied for their unique structural properties. For instance, the structural analysis of N-monomethylated cyclic dipeptides has revealed insights into their molecular conformation, demonstrating how these molecules form distinct units in crystal lattices through hydrogen bonding. Such studies provide foundational knowledge for understanding the physical and chemical properties of DKPs, facilitating their application in materials science and drug design (Gdaniec & Liberek, 1987).

Natural Product Synthesis and Biological Activities

Research on sulfurated diketopiperazines from algae-associated Trichoderma virens highlights the potential of DKPs as sources of new natural products with biological activity. These compounds have been evaluated for their inhibition of marine-derived organisms, indicating the potential use of DKPs in developing novel bioactive compounds (Shi et al., 2018).

Antibacterial Activity

The study of secondary metabolites from the endophytic fungus Purpureocillium lilacinum isolated from mangrove Sonneratia alba led to the discovery of diketopiperazines with antibacterial activity against Gram-positive bacteria. This research underscores the potential of DKPs in the development of new antibacterial agents, highlighting their importance in pharmaceutical research (Bara et al., 2020).

properties

IUPAC Name

3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIJHVRXTHDGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964891
Record name 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione

CAS RN

50655-20-4
Record name FR 106969
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050655204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
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3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
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3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
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3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
Reactant of Route 5
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
Reactant of Route 6
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione

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